2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(6-fluoro-2-pyridinyl)acetohydrazide
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(6-fluoro-2-pyridinyl)acetohydrazide is a heterocyclic compound featuring a pyridine core substituted with chloro (-Cl) and trifluoromethyl (-CF₃) groups at positions 3 and 5, respectively. The acetohydrazide backbone bridges this pyridinyl moiety to a 6-fluoro-2-pyridinyl group. This structure combines electron-withdrawing substituents (Cl, CF₃, F) with a hydrazide functional group, which is often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(6-fluoropyridin-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF4N4O/c14-8-4-7(13(16,17)18)6-19-9(8)5-12(23)22-21-11-3-1-2-10(15)20-11/h1-4,6H,5H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFBSTJKGCSIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128363 | |
| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridineacetic acid 2-(6-fluoro-2-pyridinyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691873-25-3 | |
| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridineacetic acid 2-(6-fluoro-2-pyridinyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691873-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridineacetic acid 2-(6-fluoro-2-pyridinyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(6-fluoro-2-pyridinyl)acetohydrazide is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C13H9ClF4N4O, with a molecular weight of approximately 336.68 g/mol. Its structure incorporates a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C13H9ClF4N4O |
| Molecular Weight | 336.68 g/mol |
| CAS Number | 1491763 |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that compounds with similar structural motifs, particularly those containing trifluoromethyl and halogen substituents, exhibit notable antitumor effects. For instance, studies have shown that the presence of a trifluoromethyl group can significantly enhance cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.
Case Study:
One study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that derivatives with similar structures to this compound demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity (IC50 < 10 µM) .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Trifluoromethyl groups are often associated with increased potency against bacterial strains due to their ability to disrupt cellular membranes.
Research Findings:
A recent investigation into the antibacterial properties of similar pyridine derivatives showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The SAR analysis indicated that the introduction of halogen atoms at specific positions enhances antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of functional groups in modulating biological activity. The trifluoromethyl group is particularly noted for its role in enhancing lipophilicity, which aids in cellular uptake and bioavailability.
- Trifluoromethyl Group: Enhances potency by increasing lipophilicity.
- Chlorine Substituent: Contributes to the overall electronic properties, improving interaction with biological targets.
- Fluoro Group: Often enhances metabolic stability and reduces toxicity.
Potential Therapeutic Applications
Given its biological profile, this compound shows promise as a lead compound for further development in cancer therapy and antimicrobial treatments.
Comparison with Similar Compounds
Key Compounds:
N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N'-methyl-2-oxoacetohydrazide Structure: Incorporates a methylated hydrazide and an indole ring linked to a second pyridinyl group. Molecular Formula: C₂₃H₁₃Cl₂F₆N₅O₂; Molar Mass: 576.28 g/mol.
N'-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-N',2,2-Trimethylpropanehydrazide
- Structure : Features a propanehydrazide backbone with dimethyl and methyl groups.
- Molecular Formula : C₁₂H₁₃Cl₂F₃N₃O; Molar Mass : 358.16 g/mol.
- Differentiation : Reduced steric hindrance compared to the target compound, likely improving membrane permeability but reducing target specificity .
N'-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-N'-Methyl-1-Phenoxyformohydrazide Structure: Substitutes the 6-fluoro-pyridinyl group with a phenoxy moiety. Molecular Formula: C₁₅H₁₂ClF₃N₃O₂; Molar Mass: 370.73 g/mol. Differentiation: The phenoxy group introduces aromatic bulk, which may alter solubility and metabolic stability .
Molecular Properties and Bioactivity Trends
Structural Impact on Function :
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and resistance to oxidative metabolism, a common strategy in agrochemical design .
- Fluoro-Pyridinyl : The 6-fluoro substitution may engage in hydrogen bonding or dipole interactions with biological targets, improving selectivity .
- Hydrazide vs. Methylhydrazide : Methylation (e.g., in ) reduces hydrogen-bonding capacity but increases metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
